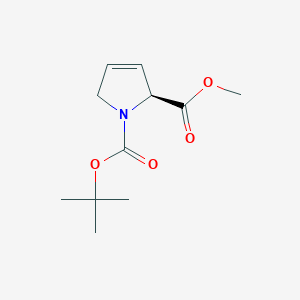
ジエチルメチル(2-メトキシエチル)アンモニウム ビス(トリフルオロメチルスルホニル)イミド
概要
説明
科学的研究の応用
Diethylmethyl(2-methoxyethyl)ammonium bis(trifluoromethylsulfonyl)imide has a wide range of scientific research applications:
作用機序
Target of Action
Diethylmethyl(2-methoxyethyl)ammonium bis(trifluoromethylsulfonyl)imide, also known as N,N-Diethyl-2-methoxy-N-methylethanaminium bis((trifluoromethyl)sulfonyl)amide, is a type of room temperature ionic liquid (RTIL) It has been used to develop a polymeric gel electrolyte system that shows magnesium ion (mg 2+) mobility .
Mode of Action
The compound interacts with its targets primarily through ionic interactions. As an ionic liquid, it can facilitate the mobility of ions such as Mg 2+ in a polymeric gel electrolyte system . This interaction leads to changes in the physical properties of the system, such as its conductivity.
Pharmacokinetics
As an ionic liquid, it is expected to have low volatility and high thermal stability . These properties can impact its bioavailability in certain applications.
Result of Action
The primary result of the compound’s action is the facilitation of ion mobility, such as Mg 2+ mobility in a polymeric gel electrolyte system . This can lead to changes in the system’s physical properties, such as increased conductivity.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the temperature can affect the fluidity and ionic conductivity of the ionic liquid . Furthermore, the presence of water or other impurities can also impact its properties and performance .
生化学分析
Biochemical Properties
Diethylmethyl(2-methoxyethyl)ammonium bis(trifluoromethylsulfonyl)imide plays a crucial role in biochemical reactions, particularly in the development of polymeric gel electrolyte systems. This compound interacts with various enzymes and proteins, facilitating the mobility of magnesium ions. The nature of these interactions involves the stabilization of ionic species and the enhancement of ion transport properties . The high solubility of Diethylmethyl(2-methoxyethyl)ammonium bis(trifluoromethylsulfonyl)imide in carbon dioxide further enhances its utility in biochemical applications .
Cellular Effects
Diethylmethyl(2-methoxyethyl)ammonium bis(trifluoromethylsulfonyl)imide has been shown to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to stabilize ionic species and enhance ion transport can lead to changes in cellular function, including alterations in metabolic flux and gene expression patterns . These effects are particularly relevant in the context of developing advanced electrolyte systems for biochemical applications.
Molecular Mechanism
The molecular mechanism of Diethylmethyl(2-methoxyethyl)ammonium bis(trifluoromethylsulfonyl)imide involves its interactions with biomolecules, including enzymes and proteins. The compound exerts its effects through the stabilization of ionic species and the enhancement of ion transport properties. This can lead to enzyme inhibition or activation, depending on the specific biochemical context . Additionally, the compound’s high solubility in carbon dioxide allows it to interact with various biomolecules, further influencing biochemical reactions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Diethylmethyl(2-methoxyethyl)ammonium bis(trifluoromethylsulfonyl)imide can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under various conditions, but its degradation products can have different biochemical effects . Long-term exposure to Diethylmethyl(2-methoxyethyl)ammonium bis(trifluoromethylsulfonyl)imide can lead to changes in cellular function, including alterations in metabolic flux and gene expression patterns.
Dosage Effects in Animal Models
The effects of Diethylmethyl(2-methoxyethyl)ammonium bis(trifluoromethylsulfonyl)imide vary with different dosages in animal models. At low doses, the compound can enhance ion transport and stabilize ionic species, leading to beneficial biochemical effects. At high doses, the compound can exhibit toxic or adverse effects, including enzyme inhibition and alterations in cellular metabolism . Threshold effects have been observed, indicating that the compound’s biochemical effects are dose-dependent.
Metabolic Pathways
Diethylmethyl(2-methoxyethyl)ammonium bis(trifluoromethylsulfonyl)imide is involved in various metabolic pathways, interacting with enzymes and cofactors. The compound’s ability to stabilize ionic species and enhance ion transport can influence metabolic flux and metabolite levels . Additionally, the compound’s high solubility in carbon dioxide allows it to participate in carbon dioxide-related metabolic pathways .
Transport and Distribution
Within cells and tissues, Diethylmethyl(2-methoxyethyl)ammonium bis(trifluoromethylsulfonyl)imide is transported and distributed through interactions with transporters and binding proteins. The compound’s ability to stabilize ionic species and enhance ion transport can influence its localization and accumulation within specific cellular compartments . These interactions are critical for the compound’s biochemical effects and its utility in developing advanced electrolyte systems.
Subcellular Localization
Diethylmethyl(2-methoxyethyl)ammonium bis(trifluoromethylsulfonyl)imide exhibits specific subcellular localization, influenced by targeting signals and post-translational modifications. The compound’s ability to stabilize ionic species and enhance ion transport can direct it to specific compartments or organelles within the cell . These localization patterns are essential for the compound’s biochemical activity and its role in various biochemical applications.
準備方法
Synthetic Routes and Reaction Conditions
Diethylmethyl(2-methoxyethyl)ammonium bis(trifluoromethylsulfonyl)imide is typically synthesized through organic synthesis methods. One common approach involves the reaction of sulfuryl chloride with the corresponding amine compound . The reaction conditions often require controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods
In industrial settings, the production of diethylmethyl(2-methoxyethyl)ammonium bis(trifluoromethylsulfonyl)imide involves large-scale synthesis using similar organic reactions. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the final product meets stringent quality standards .
化学反応の分析
Types of Reactions
Diethylmethyl(2-methoxyethyl)ammonium bis(trifluoromethylsulfonyl)imide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: It can also undergo reduction reactions, often resulting in the formation of simpler amine derivatives.
Substitution: Substitution reactions are common, where the methoxyethyl group can be replaced with other functional groups.
Common Reagents and Conditions
The reactions involving diethylmethyl(2-methoxyethyl)ammonium bis(trifluoromethylsulfonyl)imide typically use reagents such as sulfuryl chloride, various amines, and reducing agents like lithium aluminum hydride. The conditions often include controlled temperatures, inert atmospheres, and specific solvents to facilitate the reactions .
Major Products
The major products formed from these reactions include various substituted ammonium salts, oxidized derivatives, and reduced amine compounds .
類似化合物との比較
Similar Compounds
Some similar compounds include:
- 1-Ethyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide
- 1-Butyl-1-methylpyrrolidinium bis(trifluoromethylsulfonyl)imide
- Butyltrimethylammonium bis(trifluoromethylsulfonyl)imide
Uniqueness
Diethylmethyl(2-methoxyethyl)ammonium bis(trifluoromethylsulfonyl)imide is unique due to its high carbon dioxide solubility and its ability to form stable polymeric gel electrolytes with magnesium ion mobility . These properties make it particularly valuable in applications requiring high ionic conductivity and stability under various conditions .
特性
IUPAC Name |
bis(trifluoromethylsulfonyl)azanide;diethyl-(2-methoxyethyl)-methylazanium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H20NO.C2F6NO4S2/c1-5-9(3,6-2)7-8-10-4;3-1(4,5)14(10,11)9-15(12,13)2(6,7)8/h5-8H2,1-4H3;/q+1;-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUFQNPMBKMKEHN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[N+](C)(CC)CCOC.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20F6N2O5S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80467450 | |
| Record name | bis(trifluoromethylsulfonyl)azanide;diethyl-(2-methoxyethyl)-methylazanium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80467450 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
426.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
464927-84-2 | |
| Record name | bis(trifluoromethylsulfonyl)azanide;diethyl-(2-methoxyethyl)-methylazanium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80467450 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Diethylmethyl-(2-methoxyethyl)ammonium bis(trifluoromethylsulfonyl)imide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















